Amino-(3-ethoxy-phenyl)-acetic acid
Overview
Description
Amino-(3-ethoxy-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group, an ethoxy group, and a phenyl ring attached to an acetic acid moiety
Scientific Research Applications
Amino-(3-ethoxy-phenyl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Amino-(3-ethoxy-phenyl)-acetic acid is believed to primarily target the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain, particularly in dopaminergic neurons . It plays a significant role in modulating neurotransmission and has been implicated in conditions such as obesity, schizophrenia, depression, fibromyalgia, migraine, and addiction .
Mode of Action
The compound interacts with its target, TAAR1, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of TAAR1 can influence the function of neurotransmitters, particularly dopamine, and modulate synaptic transmission .
Biochemical Pathways
Upon activation of TAAR1, the compound affects several biochemical pathways. One key pathway involves the regulation of tyrosine hydroxylase (TH), an enzyme crucial for dopamine synthesis . Activation of TAAR1 increases the phosphorylation of TH, promoting its functional activity and subsequently influencing dopamine availability .
Result of Action
The activation of TAAR1 by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, affect neuronal firing rates, and influence synaptic plasticity . These changes can translate into observable physiological effects, such as alterations in mood, cognition, and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of enzymes that can metabolize the compound . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(3-ethoxy-phenyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3-ethoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Amino-(3-ethoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro-(3-ethoxy-phenyl)-acetic acid.
Reduction: 3-ethoxy-phenyl-ethanol.
Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.
Comparison with Similar Compounds
- Amino-(3-methoxy-phenyl)-acetic acid
- Amino-(4-ethoxy-phenyl)-acetic acid
- Amino-(3-ethoxy-phenyl)-propionic acid
Comparison:
- Amino-(3-ethoxy-phenyl)-acetic acid is unique due to the presence of the ethoxy group at the 3-position, which may influence its reactivity and biological activity compared to similar compounds with different substituents or positions.
Properties
IUPAC Name |
2-amino-2-(3-ethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHUMDBYPPPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297399 | |
Record name | α-Amino-3-ethoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500696-03-7 | |
Record name | α-Amino-3-ethoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-3-ethoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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